4-Propanoylphenyl (4-methoxyphenyl)acetate
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Overview
Description
4-Propionylphenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C18H18O4. It is a derivative of phenylacetic acid and is characterized by the presence of a propionyl group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate typically involves esterification reactions. One common method is the reaction of 4-methoxyphenylacetic acid with 4-propionylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Propionylphenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl (4-methoxyphenyl)acetate.
Reduction: Formation of 4-propionylphenyl (4-methoxyphenyl)ethanol.
Substitution: Formation of 4-nitropropionylphenyl (4-methoxyphenyl)acetate or 4-bromopropionylphenyl (4-methoxyphenyl)acetate.
Scientific Research Applications
4-Propionylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-propionylphenyl (4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: A precursor in the synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate.
4-Hydroxyphenylacetic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Nitrophenylacetic acid: Contains a nitro group instead of a methoxy group.
Uniqueness: 4-Propionylphenyl (4-methoxyphenyl)acetate is unique due to the presence of both a propionyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4-propanoylphenyl) 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H18O4/c1-3-17(19)14-6-10-16(11-7-14)22-18(20)12-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
TYXGCIHDURLAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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